

Application Notes and Protocols: Hydrolysis of Methyl 6-(azidomethyl)nicotinate

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Compound of Interest		
Compound Name:	Methyl 6-(azidomethyl)nicotinate	
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This document provides detailed application notes and a comprehensive protocol for the hydrolysis of the methyl ester in **Methyl 6-(azidomethyl)nicotinate** to its corresponding carboxylic acid, 6-(azidomethyl)nicotinic acid. This chemical transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.

Introduction

Methyl 6-(azidomethyl)nicotinate is a versatile building block in medicinal chemistry, featuring a reactive azido group and an ester functionality on a pyridine scaffold. The hydrolysis of the methyl ester to a carboxylic acid is a fundamental saponification reaction, enabling further derivatization, such as amide bond formation, which is crucial for the development of novel therapeutic agents. This protocol outlines a standard procedure using lithium hydroxide (LiOH) for this conversion.

Chemical Reaction

The hydrolysis of **Methyl 6-(azidomethyl)nicotinate** proceeds via a base-mediated saponification mechanism. The hydroxide ion from LiOH attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion and forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.



Data Presentation

The following tables summarize the key quantitative data for the starting material and the product.

Table 1: Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Methyl 6- (azidomethyl)nicotinat e	C8H8N4O2	192.17	384831-56-5
6- (azidomethyl)nicotinic acid	C7H6N4O2	178.15	1393590-50-5

Table 2: Spectroscopic Data



Compound	¹H NMR (δ ppm)	¹³ C NMR (δ ppm)	IR (cm⁻¹)	MS (m/z)
Methyl 6- (azidomethyl)nic otinate	Data not available in searched literature.	Data not available in searched literature.	Characteristic peaks expected around 2100 (azide N≡N stretch), 1720 (ester C=O stretch), 1250 (C-O stretch).	[M+H]+ = 193.07
6- (azidomethyl)nic otinic acid	Data not available in searched literature.	Data not available in searched literature.	Characteristic peaks expected around 3000- 2500 (broad, O- H stretch of carboxylic acid), 2100 (azide N≡N stretch), 1700 (carboxylic acid C=O stretch).	[M+H]+ = 179.05

Note: Specific experimental spectroscopic data for the listed compounds were not available in the searched literature. The provided IR data is based on characteristic functional group absorptions. The mass spectrometry data is calculated for the protonated molecule.

Experimental Protocol

This protocol is based on established procedures for the hydrolysis of nicotinic acid esters.

Materials:

- Methyl 6-(azidomethyl)nicotinate
- Lithium hydroxide monohydrate (LiOH·H₂O)
- Methanol (MeOH)



- Deionized water (H₂O)
- Hydrochloric acid (HCl), 1 M solution
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- pH paper or pH meter
- Separatory funnel
- Rotary evaporator
- Büchner funnel and filter paper

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl
 6-(azidomethyl)nicotinate in a mixture of methanol and deionized water. A typical solvent ratio is 1:1 (v/v).
- Addition of Base: To the stirring solution, add 1.5 to 2.0 molar equivalents of lithium hydroxide monohydrate at room temperature (approximately 20-25 °C).
- Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress
 can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of
 the starting material spot. Based on similar reactions, a reaction time of approximately 30
 minutes to 1 hour is expected.[1]
- Solvent Removal: Once the reaction is complete, remove the methanol from the reaction mixture using a rotary evaporator.

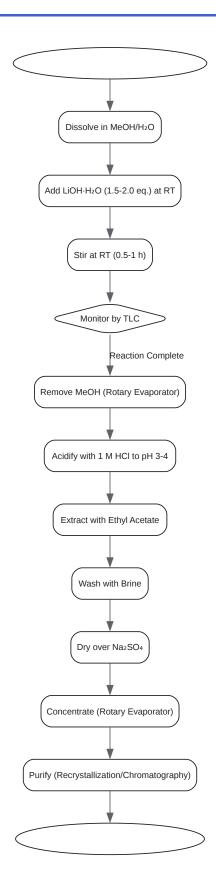


- Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise with stirring to acidify the mixture to a pH of approximately 3-4. The carboxylic acid product should precipitate out of the solution.
- Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
- Washing: Combine the organic layers and wash with brine.
- Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Solvent Evaporation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 6-(azidomethyl)nicotinic acid.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel.

Visualizations

Below is a diagram illustrating the experimental workflow for the hydrolysis of **Methyl 6-** (azidomethyl)nicotinate.





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Caption: Experimental workflow for the hydrolysis of Methyl 6-(azidomethyl)nicotinate.



This detailed protocol and the accompanying data provide a solid foundation for researchers to successfully perform the hydrolysis of **Methyl 6-(azidomethyl)nicotinate**, a key transformation in the synthesis of advanced chemical entities.

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References

- 1. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst: Oriental Journal of Chemistry [orientjchem.org]
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